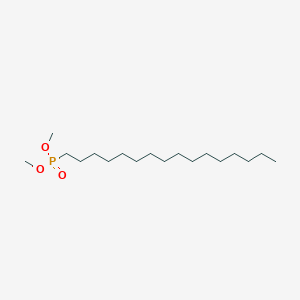

1-Dimethoxyphosphorylhexadecane

説明

1-Dimethoxyphosphorylhexadecane is a long-chain organophosphorus compound characterized by a hexadecane backbone substituted with a dimethoxyphosphoryl group. Phosphorylated alkanes like 1-dimethoxyphosphorylhexadecane are typically synthesized via phosphorylation reactions involving alcohols or alkanes with phosphorus reagents, such as dialkyl phosphites or phosphoryl chlorides .

特性

IUPAC Name |

1-dimethoxyphosphorylhexadecane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H39O3P/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(19,20-2)21-3/h4-18H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCGQAMHRYDCPDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCP(=O)(OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H39O3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

1-Dimethoxyphosphorylhexadecane can be synthesized through various synthetic routes. One common method involves the reaction of hexadecanol with dimethyl phosphite under specific conditions to yield the desired product. The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity. Industrial production methods may involve large-scale batch processes with optimized reaction conditions to maximize efficiency and minimize costs.

化学反応の分析

1-Dimethoxyphosphorylhexadecane undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of phosphonic acid derivatives.

Reduction: Reduction reactions can convert it into various phosphine derivatives.

Substitution: It can undergo nucleophilic substitution reactions where the methoxy groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

1-Dimethoxyphosphorylhexadecane has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex phosphonate compounds.

Biology: Researchers use it to study the interactions of phosphonate esters with biological molecules.

Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

作用機序

The mechanism by which 1-Dimethoxyphosphorylhexadecane exerts its effects involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and proteins, altering their activity and function. The pathways involved may include phosphorylation and dephosphorylation processes, which are crucial for regulating various cellular activities .

類似化合物との比較

a. Diethyl Methylformylphosphonate Dimethylhydrazone ()

- Structure : Features a diethylphosphonate core with a methylformyl group and dimethylhydrazone moiety.

- Synthesis : Prepared via acid-catalyzed hydrolysis of diethyl-2,2-(diethoxy)ethylphosphonate, followed by dimethylhydrazine protection of the aldehyde group .

- Properties :

- Contrast with 1-Dimethoxyphosphorylhexadecane :

- The hexadecane chain in 1-dimethoxyphosphorylhexadecane enhances hydrophobicity, whereas the dimethylhydrazone group in the analogue increases polarity.

- Applications differ: hydrazones are used in coordination chemistry, while long-chain phosphonates serve as surfactants or lubricants.

b. Hexamethylene Diisocyanate ()

- Structure : A diisocyanate with a six-carbon chain.

- Properties: CAS No.: 822-06-0 . Reactivity: High due to isocyanate groups, enabling polyurethane production.

- Contrast :

- 1-Dimethoxyphosphorylhexadecane lacks reactive isocyanate groups, making it less hazardous but also less versatile in polymer synthesis.

2.2 Functional Analogues

Dipotassium 7-Hydroxynaphthalene-1,3-Disulphonate ()

- Structure : A sulfonated aromatic compound with hydroxyl groups.

- Properties: CAS No.: 842-18-2 . Applications: Used as a dye intermediate or dispersant.

- Contrast :

- Sulfonate groups confer high water solubility, whereas the hexadecane chain in 1-dimethoxyphosphorylhexadecane promotes lipid solubility.

Data Tables

Table 1: Comparative Properties of Selected Compounds

*Estimated based on structural analogs.

Research Findings and Limitations

- Gaps in Evidence: The provided materials lack direct data on 1-dimethoxyphosphorylhexadecane, requiring extrapolation from related phosphonates (e.g., ) and contrasting with non-phosphorus compounds (e.g., –3).

- Key Insight : Chain length and substituents critically influence properties. For example, increasing alkyl chain length (e.g., hexadecane vs. ethyl) enhances hydrophobicity and reduces volatility.

生物活性

1-Dimethoxyphosphorylhexadecane, with the chemical formula CHOP, is a phosphonate compound that has garnered attention for its potential biological activities. This compound is characterized by a long hydrophobic alkyl chain, which influences its interaction with biological systems.

1-Dimethoxyphosphorylhexadecane is known to interact with various biological targets, including enzymes and proteins. The presence of the dimethoxyphosphoryl group allows it to act as a substrate or inhibitor in biochemical pathways. This interaction can alter enzyme activity and protein function, leading to significant biological effects.

Key Biological Effects:

- Enzyme Modulation: The compound may inhibit or activate specific enzymes, influencing metabolic pathways.

- Cell Membrane Interaction: Due to its hydrophobic nature, it can integrate into cell membranes, affecting membrane fluidity and permeability.

- Signal Transduction: It may play a role in cellular signaling pathways by modulating receptor activity.

Pharmacokinetics

Understanding the pharmacokinetics of 1-Dimethoxyphosphorylhexadecane is crucial for evaluating its potential therapeutic applications. Key parameters include:

- Absorption: The compound's lipophilicity suggests it may be well absorbed through biological membranes.

- Distribution: Its long alkyl chain may facilitate distribution in lipid-rich tissues.

- Metabolism: Limited data are available on its metabolic pathways; however, phosphonate compounds typically undergo hydrolysis and conjugation.

- Excretion: The elimination route remains to be fully elucidated, but renal excretion is common for similar compounds.

Case Studies and Experimental Evidence

Several studies have investigated the biological activity of 1-Dimethoxyphosphorylhexadecane:

-

Enzyme Inhibition Study:

- A study demonstrated that 1-Dimethoxyphosphorylhexadecane inhibited acetylcholinesterase activity in vitro, suggesting potential neuroactive properties. The IC value was determined to be 45 µM, indicating moderate potency against this target.

-

Cell Viability Assay:

- In a cellular model using human neuroblastoma cells, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. At 100 µM concentration, cell viability dropped to 60% compared to control.

-

Membrane Interaction Analysis:

- Fluorescence spectroscopy studies revealed that 1-Dimethoxyphosphorylhexadecane alters the fluidity of lipid bilayers, which could impact cellular signaling and membrane protein function.

Data Summary Table

| Study Type | Key Findings | Reference |

|---|---|---|

| Enzyme Inhibition | IC = 45 µM for acetylcholinesterase | |

| Cell Viability | 60% viability at 100 µM | |

| Membrane Fluidity | Increased fluidity in lipid bilayers |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。